molecular formula C11H8BrCl2NO2 B12991955 3-Bromo-2,4-dichloro-6,8-dimethoxyquinoline

3-Bromo-2,4-dichloro-6,8-dimethoxyquinoline

Cat. No.: B12991955
M. Wt: 336.99 g/mol
InChI Key: DSHCMAWBLLEISD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2,4-dichloro-6,8-dimethoxyquinoline is a quinoline derivative with the molecular formula C11H8BrCl2NO2 and a molecular weight of 337. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to the quinoline ring. It is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,4-dichloro-6,8-dimethoxyquinoline typically involves the bromination and chlorination of a quinoline precursor, followed by methoxylation. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures and pressures to ensure selective substitution at the desired positions on the quinoline ring .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,4-dichloro-6,8-dimethoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, chlorine, and methanol for substitution and methoxylation. Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used for oxidation and reduction reactions .

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

3-Bromo-2,4-dichloro-6,8-dimethoxyquinoline is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Bromo-2,4-dichloro-6,8-dimethoxyquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-Bromo-2,4-dichloro-6,8-dimethoxyquinoline include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of bromine, chlorine, and methoxy groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H8BrCl2NO2

Molecular Weight

336.99 g/mol

IUPAC Name

3-bromo-2,4-dichloro-6,8-dimethoxyquinoline

InChI

InChI=1S/C11H8BrCl2NO2/c1-16-5-3-6-9(13)8(12)11(14)15-10(6)7(4-5)17-2/h3-4H,1-2H3

InChI Key

DSHCMAWBLLEISD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)N=C(C(=C2Cl)Br)Cl

Origin of Product

United States

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